Dimethyl 5-iodoisophthalate

C–I bond dissociation energy oxidative addition cross-coupling

Researchers requiring faster oxidative addition in Pd-catalyzed reactions or a reliable precursor for radioiodination-based prosthetic groups (e.g., SIB-DOTA) face limited options with bromo/chloro analogs. Dimethyl 5-iodoisophthalate directly addresses this with a weaker C-I bond (61.9 kcal/mol) that enables: - Lower-temperature Suzuki, Sonogashira, and Heck couplings with sterically demanding substrates. - Exclusive utility as a precursor for bis-succinimidyl 5-iodoisophthalate, required for multimodal radiolabeling of monoclonal antibodies. - High-yielding Sonogashira coupling to dimethyl 5-ethynylisophthalate, a critical MOF linker intermediate.

Molecular Formula C10H9IO4
Molecular Weight 320.08 g/mol
CAS No. 51839-15-7
Cat. No. B057504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-iodoisophthalate
CAS51839-15-7
Synonyms3-(Methoxycarbonyl)-5-iodobenzoic Acid Methyl Ester;  Dimethyl 5-Iodoisophthalate
Molecular FormulaC10H9IO4
Molecular Weight320.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)I)C(=O)OC
InChIInChI=1S/C10H9IO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3
InChIKeyDIAONVDUSXRXCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 5-Iodoisophthalate Baseline Profile


Dimethyl 5-iodoisophthalate (CAS 51839-15-7) is a 5-halogen-substituted dimethyl isophthalate ester with the molecular formula C₁₀H₉IO₄. It crystallizes in a tilted molecular conformation where the methyl carboxylate moieties are rotated relative to the benzene ring, stabilized by a three-dimensional supramolecular network involving C—H···O hydrogen bonds and I···O interactions [1]. This compound serves as a versatile aryl iodide building block for cross-coupling reactions and radiopharmaceutical precursor synthesis, distinguishing it from lighter halogen analogs.

Why Dimethyl 5-Iodoisophthalate Is Irreplaceable


The iodine atom in dimethyl 5-iodoisophthalate imparts fundamentally different reactivity, crystal packing, and application specificity compared to bromo and chloro analogs. The C–I bond is substantially weaker than C–Br and C–Cl bonds, leading to markedly faster oxidative addition in palladium-catalyzed cross-couplings. Furthermore, the iodine substituent is uniquely required for radioiodination-based prosthetic group synthesis—a critical application in which chloro or bromo derivatives cannot serve as precursors [1]. These differences mean that simple in-class substitution without validation will alter reaction kinetics, product profiles, and application viability.

Key Differences from Halogen Analogs


Faster Oxidative Addition via C–I Bond

The C(sp²)–I bond dissociation energy of dimethyl 5-iodoisophthalate is 61.9 kcal/mol, substantially lower than the C(sp²)–Br bond (79.6 kcal/mol) of dimethyl 5-bromoisophthalate and the C(sp²)–Cl bond (94 kcal/mol) of dimethyl 5-chloroisophthalate . This 17.7 kcal/mol difference relative to the bromo analog translates into significantly faster oxidative addition kinetics in Suzuki, Sonogashira, and related palladium-catalyzed reactions, allowing the iodo compound to react under milder conditions with broader functional group tolerance.

C–I bond dissociation energy oxidative addition cross-coupling

SIB-DOTA Synthesis Requires 5-Iodo Motif

Dimethyl 5-iodoisophthalate is the essential starting material for the synthesis of the bis-succinimidyl ester of 5-iodoisophthalic acid, which is subsequently bridged with DOTA to produce the SIB-DOTA prosthetic group for multimodal radiolabeling of monoclonal antibodies [1]. In the published protocol, hydrolysis of the dimethyl ester yielded 5-iodoisophthalic acid, which was then activated to the bis-succinimidyl ester. The radiolabeled [[¹³¹I]SIB-DOTA was conjugated to the anti-EGFRvIII mAb L8A4 with 27.1 ± 6.2% yield and demonstrated superior intracellular radioactivity retention (21.4 ± 0.5% at 16 h) compared to the established [¹²⁵I]SGMIB label (16.7 ± 0.5%) [1]. The bromo or chloro analogs cannot participate in radioiodination and are therefore inert as precursors for this theranostic application.

radioiodination prosthetic group SIB-DOTA monoclonal antibody labeling

Iodine Halogen Bonding Enables Luminescence Control

A systematic study of halogen-substituted dimethyl isophthalates via sublimation revealed two polymorphs (Form A and Form B) for dimethyl 5-iodoisophthalate and two polymorphs (Form I and Form II) for dimethyl 5-bromoisophthalate [1]. Cross-comparison of the crystal packing architectures showed that only the iodo derivative exhibits I···O halogen-bonding interactions that stabilize a three-dimensional supramolecular network (I···O distance: 3.257 Å) [2]. These iodine-specific interactions enable regulation of luminescence emission through crystal packing control, a property not observed with the bromo analog's crystal forms [1].

polymorphism crystal engineering luminescence halogen bonding

Higher Melting Point Simplifies Handling

Dimethyl 5-iodoisophthalate exhibits a melting point of 94–105°C (reported range), which is significantly higher than that of dimethyl 5-bromoisophthalate (85–89°C) and dimethyl 5-chloroisophthalate (78°C) . This elevated melting point facilitates easier recrystallization-based purification and reduces the risk of handling a low-melting solid that may soften or sinter during ambient-temperature storage or shipping.

melting point purification solid-state properties

Key Applications of Dimethyl 5-Iodoisophthalate


SIB-DOTA Radiopharmaceutical Synthesis

Procure dimethyl 5-iodoisophthalate as the exclusive precursor for synthesizing the bis-succinimidyl ester of 5-iodoisophthalic acid, the key intermediate for SIB-DOTA prosthetic groups used in multimodal radiolabeling of monoclonal antibodies. The 5-iodo motif is mechanistically required for radioiodination and cannot be fulfilled by bromo or chloro analogs [1].

Fast Pd-Catalyzed Cross-Coupling

Utilize dimethyl 5-iodoisophthalate in Suzuki, Sonogashira, and Heck couplings where the weaker C–I bond (61.9 kcal/mol) ensures faster oxidative addition compared to bromo (79.6 kcal/mol) or chloro (94 kcal/mol) analogs, enabling reactions at lower temperatures and with sterically demanding or base-sensitive substrates [1].

Crystal Engineering for Luminescent Materials

Select dimethyl 5-iodoisophthalate as a tecton for constructing halogen-bonded supramolecular architectures, where I···O interactions (3.257 Å) drive three-dimensional network formation and enable luminescence emission tuning through polymorph selection—functionality not accessible with bromo or chloro derivatives [2].

Sonogashira Coupling to 5-Ethynylisophthalate

Employ dimethyl 5-iodoisophthalate for high-yielding Sonogashira coupling to produce dimethyl 5-ethynylisophthalate, a critical intermediate for tetracarboxylic acid linkers used in metal–organic framework (MOF) synthesis. The iodo leaving group provides superior reactivity relative to bromo, reducing reaction times and byproduct formation [3].

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